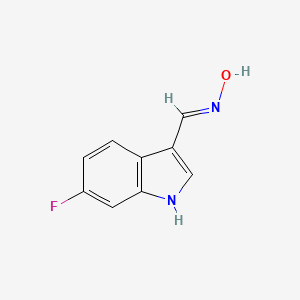

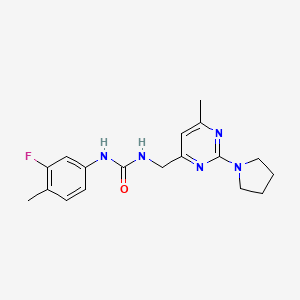

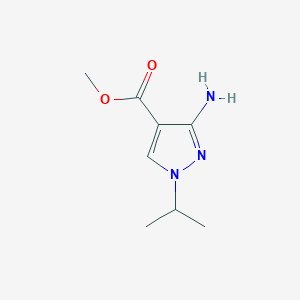

1H-Indole-3-carboxaldehyde, 6-fluoro-, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carboxaldehyde is a chemical compound belonging to the indole family. It serves as an essential precursor for generating biologically active structures. Its derivatives play a crucial role in the synthesis of pharmaceutically interesting scaffolds and various heterocyclic compounds .

Synthesis Analysis

1H-Indole-3-carboxaldehyde can be synthesized through various methods, including multicomponent reactions (MCRs). MCRs are sustainable strategies that combine more than two starting materials through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The inherent functional groups (CO) in 1H-Indole-3-carboxaldehyde allow it to undergo C–C and C–N coupling reactions and reductions easily .

Molecular Structure Analysis

The chemical structure of 1H-Indole-3-carboxaldehyde consists of an indole nucleus with a formyl group (CHO) at the 3-position. The molecular formula is C9H7NO, and its molecular weight is approximately 145.16 g/mol .

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde participates in various chemical reactions, including condensations, cyclizations, and functional group transformations. Its derivatives can undergo C–C bond formations, leading to the synthesis of diverse heterocyclic compounds .

Scientific Research Applications

Structural Analysis of Derivatives

1H-Indole-3-carboxaldehyde and its derivatives, including oximes, have been studied for their structural properties. For instance, 1-Methylindole-3-carboxaldehyde oxime and its derivatives have been structurally examined to ascertain the geometry of the hydroxyimino function relative to the indole core, providing insights into their molecular configurations (Janes et al., 2001).

Synthesis and Chemical Reactions

These compounds are pivotal in synthesizing biologically active compounds and indole alkaloids. They are also crucial precursors for creating diverse heterocyclic derivatives due to their facile undergoing of C–C and C–N coupling reactions and reductions. This review outlines recent advances in the chemistry of 1H-indole-3-carboxaldehyde, including different synthetic procedures and common reactions of its derivatives (El-Sawy et al., 2017).

Mechanochemical Synthesis and Isomerization

A solvent-free reaction with hydroxylamine hydrochloride and a base using a mechanochemical approach has been utilized to prepare N-substituted indole-3-carboxaldehyde oximes. This method highlights the scalable, environmentally friendly, and sustainable character of mechanochemistry. The study particularly focuses on 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate in producing indole phytoalexins with antimicrobial properties (Baláž et al., 2019).

Biological and Pharmacological Applications

Indole derivatives, including 1H-indole-3-carboxaldehyde, have been isolated as free radical scavengers from natural sources like Agrocybe cylindracea. These compounds exhibit significant inhibitory effects on lipid peroxidation, demonstrating their potential as antioxidants (Kim et al., 1997).

properties

IUPAC Name |

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKVHPKJDNKHQS-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-carboxaldehyde, 6-fluoro-, oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

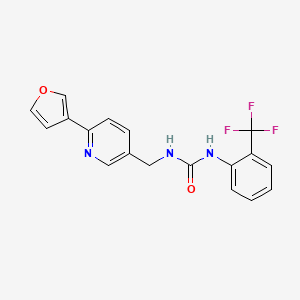

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

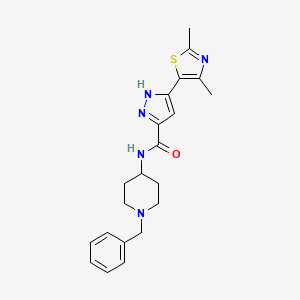

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

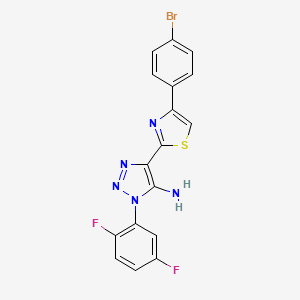

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)